molecular formula C9H11NO3 B1427858 methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate CAS No. 60026-29-1

methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate

Cat. No. B1427858
CAS RN: 60026-29-1
M. Wt: 181.19 g/mol
InChI Key: YAAGUYBVQGYYSD-UHFFFAOYSA-N
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Description

“Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate” is a pyrrole derivative . It has the molecular formula C9H11NO3 and an average mass of 181.19 g/mol . This compound has gained increasing attention in scientific research due to its unique physical, chemical, and biological properties.


Molecular Structure Analysis

The molecular structure of “methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate” is represented by the formula C9H11NO3 . The monoisotopic mass of this compound is 225.100113 Da .


Physical And Chemical Properties Analysis

“Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate” has a molecular formula of C9H11NO3 and an average mass of 181.19 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Pyrrole Alkaloids and Isolation from Natural Sources

Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is a pyrrole alkaloid found in natural sources like Lycium chinense. Research reveals the isolation of new pyrrole alkaloids, including this compound, from such sources. These alkaloids have been characterized through various spectroscopic methods like NMR and HRMS, emphasizing their chemical structure and potential biological activities (Youn et al., 2013); (Youn et al., 2016).

Synthesis and Chemical Properties

Research into the synthesis and properties of related compounds, such as benzodipyrrinones, highlights the chemical characteristics of methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate. These studies contribute to understanding its chemical behavior and potential applications in different fields like medicinal chemistry (Boiadjiev & Lightner, 2003).

Antimicrobial Properties

The antimicrobial properties of related pyrrole compounds have been studied, showing potential uses in medical and pharmaceutical applications. For example, derivatives of methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate exhibit significant antibacterial and antifungal activities (Hublikar et al., 2019).

Cancer Chemopreventive Activity

Pyrrole alkaloids, including methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate, have been isolated from goji berry-contaminated samples and shown potential in cancer chemoprevention. These compounds exhibit activities like hydroxyl radical-scavenging, which could be significant in preventing cancer (Li et al., 2014).

Ligand Synthesis

The compound's utility in synthesizing salen-type ligands with pyrrole derivative pendant arms has been explored. These ligands find applications in various chemical processes and catalysis (Andrade et al., 2005).

Novel Drug Design

Research into new drug designs has included the synthesis of compounds related to methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate for potential use in cancer therapy. This illustrates the compound's significance in developing new therapeutic agents (Budama-Kilinc et al., 2020).

properties

IUPAC Name

methyl 2-(2-formylpyrrol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(9(12)13-2)10-5-3-4-8(10)6-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAGUYBVQGYYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AS Demir, NT Subasi, E Sahin - Tetrahedron: Asymmetry, 2006 - Elsevier
The treatment of esters of amino acids with dimethoxytetrahydrofuran furnished pyrrole derivatives of amino acid esters. The Wilsmeier–Haack formylation followed by the reaction of the …
Number of citations: 13 www.sciencedirect.com
NT Subaşı - 2011 - open.metu.edu.tr
Nitrogen containing heterocycles have always constituted a subject of great interest due to their wide presence in biologically important compounds so the development of efficient …
Number of citations: 4 open.metu.edu.tr

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